3-Chloro-5,6,7,8-tetrahydrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,6,7,8-tetrahydrochromen-2-one is an organic compound with the molecular formula C9H9ClO2. It is a derivative of chromen-2-one, featuring a chlorine atom at the 3rd position and a tetrahydrochromen ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorophenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized chromen-2-one derivatives .
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydrochromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydrochromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyltrimethylammonium chloride: Another chlorinated compound with different functional groups and applications.
Chlorzoxazone: A muscle relaxant with a different mechanism of action and therapeutic use.
Uniqueness
3-Chloro-5,6,7,8-tetrahydrochromen-2-one is unique due to its specific structure and the presence of the chromen-2-one ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
87937-61-9 |
---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydrochromen-2-one |
InChI |
InChI=1S/C9H9ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2 |
InChI Key |
LLSZHPZQQXEKCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.